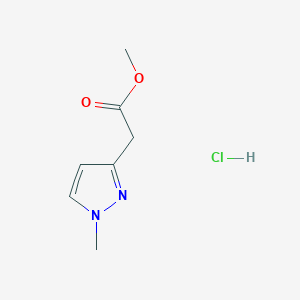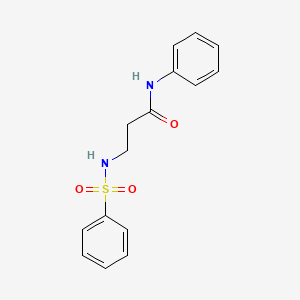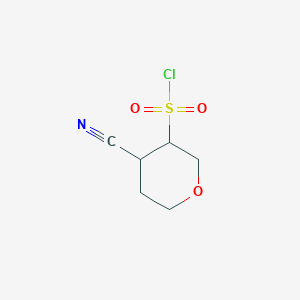
N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide, also known as BCNPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide depends on its specific application. In anticancer studies, N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In antifungal and antimicrobial studies, N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide has been found to disrupt the cell membrane of fungi and bacteria, leading to cell death. In materials science, the mechanism of action of N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide involves its ability to act as a building block for the synthesis of functional materials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide depend on its specific application. In anticancer studies, N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide has been shown to inhibit the growth of cancer cells and induce cell death. In antifungal and antimicrobial studies, N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide has been found to exhibit potent antifungal and antimicrobial activity. In materials science, N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide has been used to synthesize functional materials with unique optical and electronic properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide in lab experiments include its high purity, stability, and versatility. N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide can be easily modified to produce derivatives with different properties, making it a valuable tool for scientific research. However, the limitations of N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide include its potential toxicity and limited solubility in organic solvents.
Zukünftige Richtungen
The future directions of N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide research are numerous and diverse. Some potential areas of research include the development of new anticancer agents based on N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide, the synthesis of novel materials using N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide as a building block, and the exploration of N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide as a fluorescent probe for the detection of other analytes. Additionally, the potential applications of N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide in other fields, such as catalysis and energy storage, should be investigated.
Synthesemethoden
The synthesis of N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide involves the reaction of benzylamine with 3-chloro-4-nitrobenzaldehyde to form N-benzyl-3-(3-chloro-4-nitrophenyl)prop-2-enamide. This compound is then subjected to a Knoevenagel condensation reaction with malononitrile to produce N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide. The synthesis method of N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide has been optimized to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide has been investigated for its anticancer, antifungal, and antimicrobial properties. In materials science, N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide has been used as a building block for the synthesis of functional materials. In analytical chemistry, N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide has been employed as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3/c18-15-9-13(6-7-16(15)21(23)24)8-14(10-19)17(22)20-11-12-4-2-1-3-5-12/h1-9H,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJWMJZUOAEKHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)[N+](=O)[O-])Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-chlorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one](/img/structure/B2906425.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2906426.png)
![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2906428.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2906429.png)

![ethyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)

![(E)-ethyl 6-(tert-butyl)-2-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2906435.png)

![3-(4-Chlorophenyl)-5-[(3,5-dichlorophenoxy)methyl]-1,2-oxazole](/img/structure/B2906439.png)
![1-[4-(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pent-4-en-1-one](/img/structure/B2906440.png)